(R)-1-(4-Bromothiophen-2-yl)ethan-1-aminehydrochloride
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Overview
Description
®-1-(4-Bromothiophen-2-yl)ethan-1-aminehydrochloride is a chiral amine compound that features a brominated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromothiophen-2-yl)ethan-1-aminehydrochloride typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.
Formation of Ethan-1-amine: The brominated thiophene is then subjected to a Grignard reaction with ethylmagnesium bromide, followed by a reaction with an amine source to form the ethan-1-amine derivative.
Resolution of Enantiomers: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the ®-enantiomer.
Formation of Hydrochloride Salt: The ®-1-(4-Bromothiophen-2-yl)ethan-1-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Bromothiophen-2-yl)ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
Substitution: Thiophene derivatives with various substituents.
Oxidation: Imines or nitriles.
Reduction: Secondary amines.
Coupling: Biaryl or heteroaryl compounds.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Biological Probes: Utilized in the design of probes for studying biological systems.
Enzyme Inhibitors: Investigated as potential inhibitors of specific enzymes.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of neurological disorders.
Industry
Material Science: Used in the synthesis of materials with specific electronic properties.
Agrochemicals: Investigated for use in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-(4-Bromothiophen-2-yl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring and the amine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Bromothiophen-2-yl)ethan-1-aminehydrochloride: The enantiomer of the compound with different chiral properties.
4-Bromothiophene: The brominated thiophene without the ethan-1-amine group.
1-(4-Bromothiophen-2-yl)ethan-1-amine: The free base form without the hydrochloride salt.
Uniqueness
®-1-(4-Bromothiophen-2-yl)ethan-1-aminehydrochloride is unique due to its chiral nature and the presence of both a brominated thiophene ring and an amine group. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(1R)-1-(4-bromothiophen-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS.ClH/c1-4(8)6-2-5(7)3-9-6;/h2-4H,8H2,1H3;1H/t4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYVFPGCSXCBRM-PGMHMLKASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CS1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CS1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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